molecular formula C16H11F4N3OS B2832470 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1171472-35-7

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2832470
CAS RN: 1171472-35-7
M. Wt: 369.34
InChI Key: RFTAAWVDTDGLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H11F4N3OS and its molecular weight is 369.34. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

  • A study reported the radiosynthesis of [18F]PBR111, a radioligand developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound, part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrated potential for in vivo imaging of neuroinflammation and related pathologies (Dollé et al., 2008).

Anticancer Activity

  • Novel fluoro-substituted benzo[b]pyran compounds showed anticancer activity against lung, breast, and CNS cancer cell lines. These compounds, through a series of reactions leading to various derivatives, demonstrated potential as low-concentration anticancer agents compared to reference drugs (Hammam et al., 2005).

Insecticidal and Antimicrobial Activity

  • A study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety reported the assessment of these compounds as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, compounds incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activities (Bondock et al., 2008).

Metabolic Stability Improvement

  • Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability. This led to the identification of compounds with similar in vitro potency and in vivo efficacy, highlighting an approach to reduce metabolic deacetylation (Stec et al., 2011).

Synthesis of Heterocyclic Assemblies

  • Another study demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies with potential for further pharmacological applications (Obydennov et al., 2017).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3OS/c17-13-4-3-10(7-12(13)16(18,19)20)21-14(24)8-11-9-25-15(22-11)23-5-1-2-6-23/h1-7,9H,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTAAWVDTDGLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

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